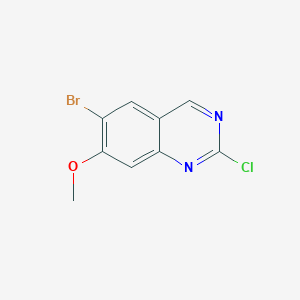
6-Bromo-2-chloro-7-methoxyquinazoline
Overview
Description
6-Bromo-2-chloro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O and a molecular weight of 273.52 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-chloro-7-methoxyquinazoline is 1S/C9H6BrClN2O/c1-14-8-3-7-5 (2-6 (8)10)4-12-9 (11)13-7/h2-4H,1H3 .Physical And Chemical Properties Analysis
6-Bromo-2-chloro-7-methoxyquinazoline is a solid substance .Scientific Research Applications
Key Intermediate in Drug Discovery
6-Bromo-2-chloro-7-methoxyquinazoline is recognized for its role as a precursor in the synthesis of complex molecules for drug discovery. For instance, its derivative, 5-bromo-2-methylamino-8-methoxyquinazoline, serves as a key intermediate in medicinal chemistry laboratories for drug discoveries, highlighting its importance in synthesizing compounds with potential pharmacological effects (Nishimura & Saitoh, 2016).
Anticancer Activity
Research has explored the structural modification of 6-Bromo-2-chloro-7-methoxyquinazoline derivatives to identify compounds with potent anticancer properties. For example, the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine from a lead compound by replacing the 2-Cl group demonstrated significant apoptosis-inducing activity, highlighting the therapeutic potential of derivatives in cancer treatment (Sirisoma et al., 2009).
Synthesis of Novel Compounds
The chemical versatility of 6-Bromo-2-chloro-7-methoxyquinazoline allows for the synthesis of a wide range of novel compounds with varied biological activities. For instance, the synthesis and evaluation of new 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one demonstrated anti-bacterial activity and provided insights into molecular interactions and structural analysis (Ouerghi et al., 2021). Additionally, the development of quinazoline derivatives carrying a 1,2,3-triazole moiety from 6-Bromo-2-chloro-quinolin-3-yl derivatives showed antimicrobial and antimalarial activities, underscoring the compound's utility in creating new therapeutic agents (Parthasaradhi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
6-bromo-2-chloro-7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKBPJZXVQDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC(=NC2=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-7-methoxyquinazoline | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


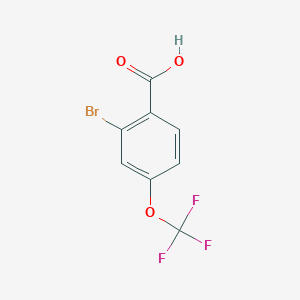

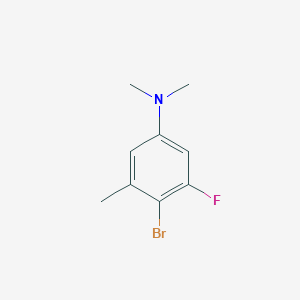
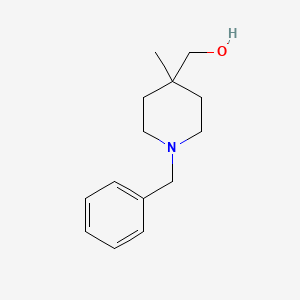
![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)


![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)
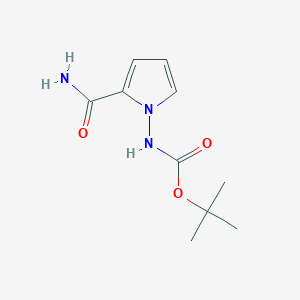
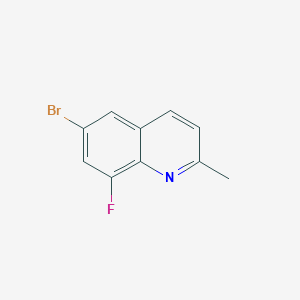


![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)